(-)-Duryne

Descripción

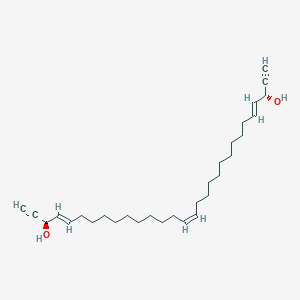

Structure

2D Structure

Propiedades

Fórmula molecular |

C30H48O2 |

|---|---|

Peso molecular |

440.7 g/mol |

Nombre IUPAC |

(3R,4E,15Z,26E,28R)-triaconta-4,15,26-trien-1,29-diyne-3,28-diol |

InChI |

InChI=1S/C30H48O2/c1-3-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)4-2/h1-2,5-6,25-32H,7-24H2/b6-5-,27-25+,28-26+/t29-,30-/m0/s1 |

Clave InChI |

XFALGIQXDHGEPT-OLJSRXJXSA-N |

SMILES isomérico |

C#C[C@H](O)/C=C/CCCCCCCCC/C=C\CCCCCCCCC/C=C/[C@@H](O)C#C |

SMILES canónico |

C#CC(C=CCCCCCCCCCC=CCCCCCCCCCC=CC(C#C)O)O |

Origen del producto |

United States |

Isolation and Biosynthetic Investigations of Duryne

Natural Source Organisms and Geographical Distribution

(-)-Duryne is a marine-derived polyacetylene, a class of compounds characterized by multiple carbon-carbon triple bonds. Its presence has been consistently reported in marine sponges, which are prolific sources of diverse natural products.

The primary natural source of this compound is marine sponges, notably those belonging to the genus Petrosia chem960.comwikidata.orgwikiversity.orgnih.govnih.govyoutube.com. It has been isolated from Petrosia sp. collected from various regions, including the Solomon Islands nih.govmdpi.com. Notably, this compound was identified as an enantiomer of (+)-duryne, which was previously isolated from the marine sponge Cribrochalina dura found off the coast of Staniel Cay in the Bahamas. The taxonomic classification of Cribrochalina dura has since been revised to Petrosia, consolidating the genus Petrosia as a significant producer of this compound chem960.comwikidata.orgwikiversity.org.

The geographical distribution of these source organisms extends across tropical and temperate marine environments. While Petrosia sp. from the Solomon Islands yields this compound, related polyacetylenes have also been found in Petrosia species from Okinawan waters in Japan chem960.comwikidata.orgwikiversity.orgresearchgate.net.

The genus Petrosia is particularly rich in polyacetylenes, with an estimated 33% of all known polyacetylenes having been isolated from Petrosia sp. nih.gov. Beyond this compound, several related polyacetylenic compounds have been identified from marine sources, especially within the Petrosia genus. These include a series of homologous compounds named durynes B-F, which were isolated alongside this compound from Petrosia sp. wikidata.orgwikiversity.orgyoutube.com.

Other notable polyacetylenes from Petrosia sponges include:

Strongylodiols A–J chem960.com.

Pellynols P, Q, R, and H wikidata.orgresearchgate.net.

Petroformynes A, B, and petroformynic acid nih.gov.

Neopetroformynes A–D wikiversity.org.

Petrosiacetylenes nih.gov.

Miyakosynes A–F researchgate.net.

These compounds often share structural similarities and are characteristic metabolites of Haplosclerid species, to which Petrosia belongs readthedocs.ionih.gov.

Methodologies for Natural Product Extraction and Purification

The isolation of natural products like this compound from complex biological matrices such as marine sponges necessitates specialized extraction and purification techniques to obtain the pure compound for structural elucidation and biological evaluation.

Solvent extraction is a fundamental step in separating target compounds from raw biological material. For polyacetylenes from marine sponges, a common approach involves initial extraction with polar organic solvents. A specific protocol for extracting polyacetylenes from Petrosia sp. involves:

Methanol (B129727) Extraction: Frozen sponge material is extracted with methanol (MeOH) at room temperature.

Liquid-Liquid Partitioning: The methanol-soluble fraction is then partitioned between water and dichloromethane (B109758) (CH2Cl2).

Further Partitioning: The CH2Cl2-soluble fraction is subsequently partitioned between 90% methanol and n-hexane wikidata.org.

This multi-step liquid-liquid extraction process leverages the differential solubility of compounds in immiscible solvent phases to selectively isolate the desired natural products nih.govsemanticscholar.org. Agitation of the solvent mixture, followed by phase separation and collection of the target-rich layer, is a standard procedure. Multiple successive extractions are often employed to maximize the recovery efficiency of the compound nih.govsemanticscholar.org.

Following initial solvent extraction, crude extracts contain a complex mixture of compounds, requiring further purification through chromatographic techniques. Chromatography separates compounds based on their differential interaction with a stationary phase and a mobile phase.

Techniques employed for the purification of polyacetylenes from Petrosia sp. include:

Reversed-Phase Flash Column Chromatography: This technique utilizes a stationary phase with non-polar characteristics (e.g., YMC Gel ODS-A) and a mobile phase that typically starts with a high water content and gradually increases in organic solvent concentration (e.g., 25% to 0% H2O/MeOH, followed by acetone) wikidata.org. This allows for the separation of compounds based on their hydrophobicity.

High-Performance Liquid Chromatography (HPLC): Both ODS (octadecyl silica, a type of reversed-phase) and CN (cyano, which can operate in both normal and reversed-phase modes) HPLC have been utilized for the fine purification of polyacetylenes wikidata.org. HPLC offers high resolution and efficiency, crucial for isolating pure compounds from complex mixtures.

These chromatographic methods are essential for obtaining highly purified this compound suitable for detailed structural analysis, often involving nuclear magnetic resonance (NMR) and mass spectrometry (MS) wikidata.orgwikiversity.org.

Putative Biosynthetic Pathways and Precursor Studies

The biosynthesis of polyacetylenic natural products, including this compound, is a fascinating area of study. Isotopic tracer experiments have indicated that the majority of these compounds are derived from fatty acid and polyketide precursors.

The general biosynthetic pathway for polyacetylenes involves:

Fatty Acid Desaturation: The process begins with the desaturation of fatty acids.

Acetylenic Bond Formation: Subsequent steps involve the formation of carbon-carbon triple bonds through mechanisms such as oxidative dehydrogenation or decarboxylative enol elimination.

While a specific, detailed biosynthetic pathway for this compound itself is not extensively documented, the co-isolation of this compound with other polyacetylenes like petrosianynes A and B from the same Petrosia sp. suggests that these compounds may share common biosynthetic pathways and precursors within the sponge. Research into the genes responsible for polyacetylene biosynthesis in various organisms, including plants, moss, fungi, and actinomycetes, has advanced, providing insights into the enzymatic machinery involved in creating these unique structures. The complex relationship between sponges and their associated microorganisms (e.g., bacteria, fungi) is also a significant area of investigation, as these symbionts are believed to play a role in the biosynthesis of many sponge-derived natural products nih.gov.

Compound Names and PubChem CIDs

Enzymatic Formation Hypotheses

The intricate biosynthetic pathways leading to the formation of complex natural products like this compound in marine sponges are a subject of ongoing investigation. While the precise enzymatic mechanisms for this compound's biosynthesis remain to be fully elucidated, prevailing hypotheses suggest a significant role for sponge-associated microorganisms. These symbiotic organisms, encompassing bacteria, fungi, cyanobacteria, and unicellular algae, are frequently implicated in the production of a wide array of secondary metabolites found in their marine hosts. nih.govnih.gov This symbiotic relationship implies that the enzymatic machinery responsible for this compound's intricate construction likely resides within these microbial partners rather than solely within the sponge itself. The exact contribution of microbiota to the biosynthesis of these low-molecular-weight compounds in sponges is considered an unresolved issue that warrants further experimental exploration. nih.gov

In the broader context of natural product biosynthesis, various enzyme classes are known to catalyze key steps in the assembly of complex molecular scaffolds. Examples from other biosynthetic pathways include prenyltransferases (PTs), flavin-dependent monooxygenases (FMOs), and terpene cyclases (TCs), all of which play crucial roles in introducing specific functionalities and shaping molecular architecture. nih.gov Although direct enzymatic studies on natural this compound biosynthesis are limited, synthetic efforts to produce duryne have successfully leveraged enzymatic resolution procedures. Notably, Pseudomonas AK lipase (B570770) has been employed to establish the absolute configurations of chiral centers in synthetic routes to duryne. cmdm.twuni.lunih.gov This successful application of an enzyme in achieving stereoselectivity in synthesis provides a compelling indication that similar enzymatic processes could be involved in the stereospecific formation of polyacetylenes within their natural biological systems.

Proposed Biogenetic Relationships with Related Polyacetylenes

This compound is a prominent member of the polyacetylene class, a group of secondary metabolites widely distributed in marine sponges, particularly those belonging to the genus Petrosia. nih.govnih.govnih.govdata.govbidd.group The co-occurrence of this compound with a diverse range of structurally related linear polyacetylenes provides strong evidence for shared biogenetic origins. These analogues include, but are not limited to, (-)-durynes B through F, which are frequently isolated alongside this compound itself. nih.govnih.govuni.luwikipedia.org

Further examples of structurally related polyacetylenes isolated from Petrosia species encompass pellynols P, Q, R, and H, petrosianynes A and B, dideoxypetrosynols A-D, petrocortynes A-C, petrosiacetylenes A-D, petroformynic acids B and C, and neopetroformynes A-D. nih.govnih.govbidd.group A common thread among these compounds is their characteristic architecture: long carbon chains featuring multiple triple bonds and various oxygen-containing functional groups. This consistent structural motif strongly suggests that these polyacetylenes are derived from a common biosynthetic precursor, most likely originating from fatty acid metabolism. nih.govnih.gov The proposed biogenetic pathway involves a series of desaturation reactions acting upon fatty acids, a well-established biogenetic trend observed in the biosynthesis of polyacetylenes across different biological kingdoms, including plants. nih.gov The remarkable structural diversity within this polyacetylene family, coupled with their consistent isolation from Petrosia sponges, underscores a conserved and versatile biosynthetic pathway for these natural products.

Chemoenzymatic Synthetic Approaches to Analogues

The total synthesis of complex natural products like (+)- and this compound has been a significant endeavor in synthetic organic chemistry, providing crucial insights into their absolute configurations and structural intricacies. cmdm.twuni.lunih.gov A particularly powerful strategy employed in these syntheses involves chemoenzymatic approaches, which strategically combine traditional chemical reactions with the high selectivity and efficiency offered by enzymatic catalysis.

A notable application of chemoenzymatic synthesis in the context of duryne involves the establishment of the absolute configurations of its chiral centers. This was achieved through Burgess' enzymatic resolution procedure, which specifically utilized Pseudomonas AK lipase. cmdm.twuni.lunih.gov This enzymatic step is critical for obtaining the desired enantiomer with high stereochemical purity, demonstrating the invaluable role of biocatalysis in accessing complex chiral molecules that are challenging to synthesize through purely chemical means.

Chemoenzymatic synthesis, by integrating the strengths of both chemical and enzymatic methodologies, offers a more sustainable and step-economic route for the production of natural products and their analogues. This approach can circumvent several limitations of traditional chemical synthesis, such as the often-requisite extensive use of protecting and deprotecting groups, which can add numerous steps and generate waste. The interdisciplinary nature of chemoenzymatic synthesis is therefore vital for facilitating the scalable production and comprehensive exploration of duryne and its diverse derivatives for potential applications.

Compound Names and PubChem CIDs

Structural Elucidation Methodologies and Stereochemical Assignment of Duryne

Techniques for Absolute and Relative Stereochemistry Determination

Modified Mosher's Method

A review of the pertinent scientific literature, including the key publications on the total synthesis and stereochemical assignment of duryne, does not indicate the use of the modified Mosher's method for the determination of the absolute configuration of its chiral centers. While a powerful and common NMR-based technique for elucidating the stereochemistry of secondary alcohols, specific data from its application to (-)-Duryne or its precursors, such as Δδ (delta-delta) values from the analysis of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters, have not been reported.

Enzymatic Resolution Procedures for Chiral Centers

The absolute configurations of the chiral centers in duryne were definitively established through an enzymatic resolution procedure during its total synthesis. nih.gov This method proved crucial for separating the enantiomers of a key synthetic intermediate, which ultimately allowed for the unambiguous assignment of the stereochemistry of the final natural product.

The research team led by Gung and Omollo employed Burgess' enzymatic resolution procedure, utilizing the lipase (B570770) from Pseudomonas akaligenes (AK lipase), to resolve a racemic precursor to the chiral fragments of duryne. nih.gov Lipases are widely used in organic synthesis for their ability to catalyze the stereoselective acylation or hydrolysis of alcohols, a process known as kinetic resolution. mdpi.com In this process, one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation.

The stereoselectivity of lipases, such as that from Pseudomonas species, is dependent on the specific substrate structure, with the enzyme preferentially acylating the enantiomer that fits better into its active site. For the synthesis of duryne, the lipase-mediated transesterification of a racemic alcohol intermediate allowed for the separation of the faster-reacting acetate (B1210297) from the slower-reacting alcohol. This separation was fundamental to obtaining the enantiomerically pure fragments required to construct both (+)- and this compound. By establishing the stereochemistry of these resolved fragments, the absolute configuration of the natural (+)-duryne was determined to be (3S, 28S), and consequently, the synthesized this compound possesses the (3R, 28R) configuration. nih.gov

Table 1: Key Aspects of the Enzymatic Resolution in the Synthesis of this compound Precursors

| Parameter | Description |

| Method | Burgess' Enzymatic Resolution Procedure |

| Enzyme | Pseudomonas akaligenes lipase (AK Lipase) |

| Process | Kinetic Resolution via Transesterification |

| Outcome | Separation of enantiomers of a key alcohol intermediate, enabling the synthesis of enantiomerically pure duryne. |

| Assigned Configuration | Led to the determination of the (3S, 28S) configuration for natural (+)-duryne and the (3R, 28R) configuration for this compound. nih.gov |

Synthetic Chemistry of Duryne

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a foundational approach in organic synthesis, enabling chemists to design efficient synthetic routes by working backward from the target molecule to readily available starting materials accessscience.comlkouniv.ac.inrnlkwc.ac.in. This analytical process is inherently guided by the principle of reducing molecular complexity at each step nih.gov.

Application of Disconnection Approaches

The core of retrosynthetic analysis lies in the application of disconnection approaches, which involve the conceptual breaking of bonds within the target molecule lkouniv.ac.inscitepress.org. These imaginary disconnections must correspond to known and reliable synthetic reactions that can be performed in the forward direction lkouniv.ac.inrnlkwc.ac.in. For a molecule as intricate as (-)-Duryne, identifying strategic disconnections is paramount. The process typically begins by identifying the functional groups present and then considering bond cleavages that simplify the molecular structure, continuing until simple, commercially available precursors are reached rnlkwc.ac.in. When a carbon-heteroatom bond (C-X) is present, particularly with oxygen, nitrogen, or sulfur, it is frequently chosen as a site for disconnection ijciar.com.

Strategic Bond Formations and Functional Group Interconversions

The successful synthesis of complex molecules like this compound relies heavily on strategic carbon-carbon bond-forming reactions, which are critical for constructing the molecular skeleton ic.ac.uk. Alongside bond formation, Functional Group Interconversion (FGI) plays a vital tactical role in retrosynthetic planning lkouniv.ac.inijciar.comic.ac.uk. FGI involves transforming one functional group into another, which can be necessary to enable a desired disconnection that was not possible with the original functional group, or to prepare the molecule for a subsequent synthetic step rnlkwc.ac.inic.ac.ukimperial.ac.uk. These interconversions can encompass various reactions, including oxidation, reduction, hydrolysis, or the judicious use of protecting groups, all while maintaining the integrity of the carbon framework ic.ac.ukimperial.ac.uk.

Total Synthesis Approaches to this compound and its Enantiomers

The total synthesis of this compound and its enantiomers has been achieved through various sophisticated strategies, allowing for the determination of its stereochemistry and providing access to this potent natural product acs.orgnih.gov. Total synthesis involves the laboratory construction of complex molecules from simpler, readily available starting materials accessscience.comrroij.com.

Convergent and Linear Synthesis Strategies

Two primary strategies dominate total synthesis: linear and convergent approaches rroij.com.

Key Methodologies for Polyacetylene and Polyene Construction

As a polyacetylenic alcohol, the synthesis of this compound critically depends on robust methodologies for constructing its characteristic polyacetylene and polyene frameworks nih.gov. Polyacetylenes are defined by their long chains of carbon atoms featuring alternating single and double bonds wikipedia.org. Key reactions and strategies frequently employed in the construction of such conjugated systems include:

Alkylation of Alkynes : This fundamental reaction is used to extend carbon chains by incorporating triple bonds chegg.com.

Wittig Coupling Reactions : Essential for precisely establishing the geometry of double bonds. For example, the central (Z)-olefin geometry in duryne has been achieved through autoxidation/Wittig coupling reactions acs.orgnih.gov.

Stereoselective Reduction of Alkynes : Methods such as lithium aluminum hydride (LiAlH4) reduction are employed for the stereoselective formation of specific alkene isomers, including the (E)-alkene isomer acs.org.

Sonogashira Coupling : This powerful cross-coupling reaction is instrumental in forming new carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl or vinyl halides), thereby enabling the construction of extensive conjugated systems, as demonstrated in the synthesis of related polyenynes nih.gov.

Enzymatic Resolution : To achieve enantioselective synthesis and to definitively establish the absolute configurations of chiral centers, enzymatic resolution procedures, notably those utilizing enzymes like Pseudomonas AK lipase (B570770), have been successfully applied acs.orgnih.gov.

Compound Names and PubChem CIDs

Autoxidation/Wittig Coupling Reactions for Olefin Geometry Control

A key challenge in the synthesis of polyacetylenic compounds like this compound is the precise control over olefin geometry. The autoxidation/Wittig coupling reaction has been effectively employed to establish the central (Z)-olefin geometry, which is crucial for the natural product's structure. This method involves the in situ generation of a Wittig reagent, followed by autoxidation, leading to the desired (Z)-alkene. For instance, in the total synthesis of (+)- and this compound, this reaction was instrumental in forming the central (15Z)-double bond. wikipedia.orgfishersci.benih.govatamanchemicals.comuni.lu

The Wittig reaction, generally, allows for the preparation of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. The geometry of the resulting alkene (E- or Z-isomer) can be influenced by the reactivity of the ylide, with non-stabilized ylides typically favoring (Z)-alkenes. nih.govfishersci.no The application of autoxidation in conjunction with Wittig coupling provides a controlled pathway for achieving the specific (Z)-configuration required for Duryne.

Stereoselective Reduction Techniques (e.g., LiAlH4 reduction)

Stereoselective reduction techniques are indispensable for controlling the stereochemistry of chiral centers and olefin geometries in complex natural product synthesis. In the context of Duryne, lithium aluminum hydride (LiAlH4) reduction has been utilized for the stereoselective construction of the (E)-alkene isomer. This involves the reduction of a corresponding alkyne precursor to yield the desired (E)-olefin with high stereoselectivity. wikipedia.orgfishersci.beatamanchemicals.comfishersci.com

LiAlH4 is a powerful nucleophilic reducing agent commonly used in organic synthesis to reduce various functional groups, including alkynes to alkenes. americanelements.comnih.govfishersci.ca Its ability to deliver hydride ions to specific faces of a molecule allows for the controlled introduction of stereochemistry.

Alkyne Coupling Reactions (e.g., Cadiot-Chodkiewicz coupling)

The polyacetylenic nature of this compound necessitates efficient methods for forming carbon-carbon triple bonds. Alkyne coupling reactions, particularly the Cadiot-Chodkiewicz coupling, are prominent in this regard. This reaction facilitates the synthesis of unsymmetrical diynes and polyynes through the heterocoupling of a 1-haloalkyne with a terminal alkyne, typically catalyzed by copper(I) salts in the presence of a base. americanelements.comamericanelements.com

In the synthesis of polyyne natural products, the Cadiot-Chodkiewicz reaction is a powerful tool for constructing the extended acetylenic chains characteristic of Duryne and its analogues. Its ability to proceed under mild conditions and its compatibility with various functional groups make it a valuable synthetic strategy for assembling complex polyyne units. americanelements.com

Chiral Pool and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound relies heavily on chiral pool strategies and asymmetric synthesis approaches to control the absolute configuration of its multiple stereocenters. These methods are crucial given that different enantiomers or diastereomers of a molecule can exhibit distinct biological activities.

Enzymatic resolution is a highly effective technique for obtaining chirally pure compounds from racemic mixtures. In the synthesis of this compound, Burgess' enzymatic resolution procedure, employing lipase from Pseudomonas species (e.g., Pseudomonas AK lipase), has been successfully utilized to establish the absolute configurations of the chiral centers. wikipedia.orgfishersci.benih.govatamanchemicals.com

This method leverages the stereoselective nature of enzymes, where lipases selectively catalyze the acylation of one enantiomer over the other, allowing for the separation of the desired stereoisomer. For secondary alcohols like those found in Duryne, lipases often show a preference for the (R)-configuration in acylation reactions. nih.gov

Synthesis of Stereoisomers and Related Analogues

The investigation into Duryne's biological activity and structure-activity relationships often necessitates the synthesis of its various stereoisomers and related structural analogues. The total syntheses of both the (Z) and (E) geometric isomers of duryne, followed by enzymatic resolution of their racemic mixtures, have been crucial in identifying the natural product's precise stereochemistry. Natural (+)-duryne has been identified as having a (15Z) central double bond and (3S,28S) absolute configurations. wikipedia.orgfishersci.beamericanelements.comnih.govatamanchemicals.com

Furthermore, research has extended to the synthesis of various analogues of Duryne and other polyacetylenic natural products, which helps in understanding how structural modifications impact their properties and biological activities. This includes variations in carbon chain length, the number and position of triple bonds, and the stereochemistry of chiral centers.

Chemical Reactivity and Derivatization Studies of Duryne

Exploration of Novel Chemical Transformations for (-)-Duryne Scaffolds

The exploration of novel chemical transformations for this compound scaffolds primarily revolves around its total synthesis and the derivatization aimed at modifying its core structure for altered or enhanced properties. These studies not only confirm the compound's absolute configuration and stereochemistry but also open avenues for creating new chemical entities with diverse biological activities.

Stereoselective Synthesis and Structural Elucidation

The total synthesis of both (+)- and this compound has been successfully achieved, which represents a significant milestone in understanding and manipulating this complex scaffold. mdpi.comgreyhoundchrom.com This synthetic endeavor has been instrumental in establishing the precise stereochemistry of duryne, including the geometry of its central double bond and the absolute configurations of its chiral centers. mdpi.comgreyhoundchrom.com

Key transformations employed in the total synthesis include:

Autoxidation/Wittig Coupling Reaction: This reaction was critical for the stereoselective construction of the central (Z)-olefin in the duryne scaffold. mdpi.comgreyhoundchrom.com The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, and its application here highlights a precise method for controlling the geometry of this crucial unsaturation. mdpi.comgreyhoundchrom.com

LiAlH4 Reduction: The stereoselective construction of the (E)-alkene isomer involved the use of lithium aluminum hydride (LiAlH4) reduction of the corresponding alkyne. mdpi.comgreyhoundchrom.com This demonstrates a controlled reduction pathway to achieve specific alkene geometries.

Enzymatic Resolution: To establish the absolute configurations of the chiral centers within the duryne structure, Burgess' enzymatic resolution procedure utilizing Pseudomonas AK lipase (B570770) was employed. mdpi.comgreyhoundchrom.com Enzymatic methods are highly valued in asymmetric synthesis for their ability to selectively produce enantiomers.

Beyond synthesis, ozonolysis experiments have been utilized to confirm the positions of the olefinic bonds in this compound and its homologues. cardiffmet.ac.uk This degradative chemical transformation provides valuable insights into the compound's structural features by cleaving double bonds and identifying the resulting fragments.

Derivatization for Functional Diversification

The polyacetylenic nature of this compound, characterized by its multiple triple bonds and hydroxyl groups, offers numerous sites for chemical modification and derivatization. General oxidative and reductive chemical transformations, such as Baeyer-Villiger reaction, ozonolysis, periodate (B1199274) oxidation, hydrogenolysis, and reductive amination, are broadly applicable to complex marine natural products like duryne for structure determination and derivatization. researchgate.net

A notable area of novel chemical transformation involves the synthesis of seleno-derivatives based on natural product scaffolds that contain allylic and propargylic fragments, which are characteristic features of polyacetylenes like duryne. acs.orgnih.gov This approach aims to imbue the scaffold with new functionalities, such as antioxidant properties, and explore novel biological activities, including dual anticancer and anti-Alzheimer potential. acs.orgnih.gov

The one-pot synthetic procedures for these seleno-derivatives have demonstrated variable yields, highlighting the challenges and opportunities in modifying such complex natural product scaffolds. researchgate.netmdpi.com

Table 1: Yields for One-Pot Synthesis of Seleno-Derivatives from Natural Product Scaffolds

| Reaction Type | Yield Range (%) | Reference |

| One-pot synthesis of seleno-derivatives | 10-68 | researchgate.netmdpi.com |

Further exploration into the chemical reactivity of polyacetylenic diols has shown that they can undergo various reactions, including oxidation, splitting, dehydration, epoxidation, hydrolysis, 1,2-cycloaddition, and hypochlorination, to form new derivatives. sigmaaldrich.com For instance, the hydrolysis of epoxide compounds, including through microbiological methods using Aspergillus niger, has been shown to produce optically active trans-structured diols. sigmaaldrich.com These transformations underscore the versatility of polyacetylenic scaffolds for generating diverse chemical libraries.

The strategic modification of natural product scaffolds, such as this compound, through novel chemical transformations is a critical aspect of drug discovery. It allows for the generation of structurally diverse compounds with potentially distinct biological activity profiles, thereby expanding the scope of therapeutic applications.

Computational and Theoretical Studies on Duryne

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for deriving detailed information about molecular systems without relying on empirical parameters numberanalytics.comnih.govqulacs.org. These methods are crucial for understanding the electronic behavior and structural preferences of molecules.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for investigating the electronic structure and optimizing the geometry of molecules numberanalytics.comcnr.itresearchgate.netnih.govresearchgate.netrsdjournal.orgphyschemres.org. For (-)-Duryne, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement, including precise bond lengths, bond angles, and dihedral angles. This optimization process seeks the minimum energy conformation on the potential energy surface cnr.itstackexchange.com.

Beyond geometry, DFT provides critical insights into the electronic properties of the molecule. This includes the calculation of frontier molecular orbitals (FMOs) such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (E_gap) is a significant indicator of a molecule's chemical reactivity and electronic excitation characteristics nih.govresearchgate.netphyschemres.org. Additionally, DFT can elucidate charge distribution, dipole moment, and other reactivity descriptors, which are vital for understanding how this compound might interact with other molecules or biological targets nih.govresearchgate.net. Common DFT functionals used in such studies include B3LYP, often combined with various basis sets like 6-31G(d) or 6-311++G(d,p), balancing computational cost with accuracy cnr.itresearchgate.netnih.govresearchgate.netmdpi.com.

While specific DFT-derived data for this compound's geometry and electronic structure were not identified in the provided search results, such calculations would typically yield parameters as illustrated in the table below.

Table 1: Illustrative DFT-Derived Electronic and Geometric Parameters for a Polyacetylene

| Parameter | Description | Typical Range/Value (Illustrative) |

| Total Energy | Ground state electronic energy of the molecule | -1500 to -2000 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to +2.0 eV |

| HOMO-LUMO Gap (E_gap) | Energy difference between HOMO and LUMO | 3.0 to 7.0 eV |

| Dipole Moment | Measure of molecular polarity | 0.5 to 5.0 Debye |

| Bond Lengths (C≡C) | Triple bond lengths in the polyacetylene chain | ~1.20 Å |

| Bond Lengths (C-C) | Single bond lengths in the backbone | ~1.40 Å |

| Bond Angles | Angles around sp and sp2 hybridized carbons | ~180° (linear acetylenes) |

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and coupled-cluster (CC) theory, offer highly accurate predictions of molecular properties, including spectroscopic parameters numberanalytics.comnih.govnist.govarxiv.orgrsc.org. These methods are particularly valuable for simulating vibrational spectra (Infrared and Raman) and electronic excitation spectra (UV-Vis).

While specific ab initio spectroscopic data for this compound were not found in the provided search results, such studies would typically generate data as illustrated below.

Table 2: Illustrative Ab Initio Predicted Spectroscopic Parameters

| Spectroscopic Property | Description | Typical Range/Value (Illustrative) |

| IR Frequencies | Calculated vibrational modes and their intensities | 100-3500 cm⁻¹ |

| UV-Vis Excitation | Predicted electronic transitions (λmax, oscillator strength) | 200-400 nm (λmax) |

| Raman Frequencies | Calculated Raman active modes and their intensities | 100-3500 cm⁻¹ |

Molecular Modeling for Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional flexibility of molecules and identifying their stable conformations google.comnih.govijpsr.com. For a flexible molecule like this compound, which possesses a long carbon chain with multiple rotatable bonds, conformational analysis is critical.

Conformational analysis aims to identify the various possible three-dimensional arrangements (conformers) of a molecule and their relative energies google.comijpsr.com. Energy minimization is a key step, where computational algorithms adjust the atomic coordinates to find local energy minima on the potential energy surface, corresponding to stable conformers google.comuow.edu.auopenreview.net. This is often performed using molecular mechanics force fields (e.g., OPLS), which are computationally less expensive than quantum chemical methods and suitable for larger molecules schrodinger.com.

However, simply finding local minima might not capture the full conformational landscape, especially for highly flexible molecules. Therefore, conformational sampling techniques are employed to extensively explore the potential energy surface and identify a diverse set of low-energy conformers uow.edu.aunih.govnih.gov. Popular sampling methods include:

Molecular Dynamics (MD) simulations: Simulate the time-dependent behavior of atoms and molecules, allowing them to move according to classical mechanics, thereby exploring conformational space nih.govnih.govnih.gov.

Monte Carlo (MC) simulations: Use random sampling to generate new conformations and accept or reject them based on energy criteria, effectively sampling the Boltzmann distribution of conformers nih.gov.

Systematic or Random Conformational Search: Algorithms that systematically or randomly vary dihedral angles to generate new conformers, followed by energy minimization.

For this compound, such analyses would be crucial to identify the most populated conformers in solution or in its biological environment, as the specific 3D shape can significantly influence its biological activity ijpsr.com. The relative energies of these conformers would dictate their populations at a given temperature.

Table 3: Illustrative Conformational Analysis Output

| Conformer ID | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) |

| Conformer A | 0.0 | 60.0 (Illustrative) | 180 | 180 |

| Conformer B | 0.5 | 25.0 (Illustrative) | 60 | 180 |

| Conformer C | 1.2 | 10.0 (Illustrative) | -60 | 60 |

| Conformer D | 2.1 | 5.0 (Illustrative) | 90 | -90 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, CD)

Computational methods are extensively used to predict and interpret various spectroscopic parameters, providing invaluable support for experimental structure elucidation and absolute configuration determination numberanalytics.comnih.govnmrdb.orgmdpi.comarxiv.orgschrodinger.com.

For this compound, predicting NMR chemical shifts (both ¹H and ¹³C) using quantum chemical methods, typically DFT, is a common practice nih.govnmrdb.orgmdpi.comarxiv.orgschrodinger.com. These calculated chemical shifts can be compared with experimental NMR data to confirm proposed structures and assist in assigning specific signals to particular atoms within the molecule. The accuracy of these predictions can be further enhanced by considering conformational flexibility and averaging the chemical shifts over the most stable conformers weighted by their Boltzmann populations nih.govschrodinger.com. This is particularly important for flexible molecules where a single rigid structure may not accurately represent the observed average chemical shifts.

While specific predicted NMR and CD data for this compound were not identified in the provided search results, such studies would typically generate data as illustrated below.

Table 4: Illustrative Predicted NMR Chemical Shifts (¹H and ¹³C)

| Atom Type | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |

| Alkynyl H | 2.0 - 3.5 | 65 - 90 |

| Alkyl H | 0.8 - 2.0 | 10 - 40 |

| Allylic H | 2.0 - 2.5 | 25 - 35 |

| Olefinic H | 5.0 - 6.5 | 120 - 140 |

| Hydroxyl H | 3.0 - 5.0 | - |

Table 5: Illustrative Predicted CD Spectral Data

| Peak | Wavelength (nm) (Illustrative) | Rotational Strength (10⁻⁴⁰ esu² cm²) (Illustrative) |

| 1 | 210 | +5.0 |

| 2 | 235 | -8.0 |

| 3 | 260 | +3.0 |

Future Directions in Duryne Research

Development of Emerging Synthetic Methodologies

Advancements in synthetic chemistry are crucial for overcoming challenges associated with the complex structure of (-)-Duryne, particularly its polyacetylenic backbone and chiral centers acs.org. Emerging methodologies offer pathways to more efficient, sustainable, and selective syntheses.

Application of Catalysis (e.g., Photoredox, Organometallic)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to construct complex molecular architectures with high efficiency and selectivity. The future synthesis of this compound is expected to heavily rely on advanced catalytic strategies.

Photoredox Catalysis: This powerful and sustainable strategy utilizes light energy to drive redox reactions, offering milder reaction conditions, greater selectivity, and reduced environmental impact compared to traditional methods usp.br. Photoredox catalysis can enable novel bond formations and facilitate challenging transformations in the synthesis of polyacetylenic compounds. Research has already explored photoredox/palladium dual-catalytic cross-coupling in the context of duryne synthesis morressier.com. The photocatalyst, often a transition metal complex or polyaromatic organic molecule, absorbs light and undergoes photoexcitation, leading to a versatile species capable of activating substrates through single electron transfer usp.br.

Organometallic Catalysis: The use of organometallic complexes, particularly those involving transition metals, allows for precise control over chemical transformations, including stereoselective and regioselective reactions yale.edulibretexts.org. Gold-catalyzed cycloadditions and transannular [4+3] cycloadditions have been explored in the total synthesis of duryne and related compounds muohio.edu. Organometallic catalysts can facilitate key steps in the construction of the polyacetylenic backbone and the establishment of the correct stereochemistry of this compound acs.orgbarc.gov.in. The development of new catalysts, including those based on more abundant and inexpensive metals like iron and cobalt, is a significant area of research aimed at transforming organic molecules with enhanced efficiency yale.edu.

Advanced Analytical Techniques for Comprehensive Characterization

Thorough characterization of this compound and its synthetic intermediates is essential for confirming structural integrity, assessing purity, and understanding its interactions with biological targets. Future research will increasingly rely on sophisticated analytical methodologies.

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, providing unparalleled qualitative and quantitative analysis of complex mixtures mdpi.comnih.govlongdom.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for analyzing complex mixtures in biological, environmental, and pharmacological contexts longdom.orgijpsjournal.com. It allows for the separation of components based on their affinity for a stationary phase, followed by ionization and mass-to-charge ratio analysis longdom.org. This technique is invaluable for purity assessment of synthetic this compound, identification of impurities, and potential metabolite profiling in biological studies.

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is preferred for less volatile and thermally labile compounds, GC-MS is highly effective for volatile compounds longdom.org. Both GC-MS and LC-MS offer detailed data from complex matrices and can be tailored with pre-concentration methods to suit the sample mdpi.com. These techniques are indispensable for screening, identification, and quantification of compounds, and for studying the metabolism of new drugs or poisons nih.gov.

Cryo-Electron Microscopy for Complex Formation Analysis

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of three-dimensional structures of biological macromolecules and their complexes at molecular resolution dundee.ac.uknih.govumich.edu. While traditionally applied to larger biological systems, its increasing resolution and versatility make it a promising tool for understanding how this compound interacts with its biological targets.

Understanding Molecular Interactions: If this compound forms complexes with proteins or other biomolecules to exert its cytotoxic effects, cryo-EM can provide detailed insights into these interactions. It allows scientists to visualize the "biological machines" within cells and even reconstruct movie-like scenes showing how protein components move and interact umich.edu.

Structural Elucidation of Small Molecules and Complexes: Cryo-EM, particularly techniques like micro-electron diffraction (MicroED), can be used to determine the structures of small molecules and protein complexes, even from small crystals or powders dundee.ac.uk. This capability could be leveraged to understand the precise binding modes of this compound with its targets, aiding in the design of more effective derivatives. The advantage of cryo-EM lies in its ability to image radiation-sensitive specimens under cryogenic conditions, preserving their native structure nih.govrsb.org.uk.

Exploration of Novel Chemical Space through Strategic Derivatization

Strategic derivatization of this compound involves modifying its original chemical structure with chemical tags to explore novel chemical space diva-portal.org. This approach is crucial for optimizing its properties, such as solubility, stability, and target specificity, and for developing new chemical probes or drug candidates.

The rationale behind derivatization includes improving chromatographic behavior and detection sensitivity for analytical purposes diva-portal.orgmdpi.com. More broadly, derivatization can lead to compounds with altered reactivity, enhanced extraction efficiency, or improved selectivity mdpi.comencyclopedia.pub. For this compound, strategic derivatization could involve:

Structural Modifications: Introducing or altering functional groups on the polyacetylenic backbone or at the hydroxyl positions to modulate its biological activity or pharmacokinetic profile.

Introduction of New Functionalities: Attaching specific tags for imaging, targeting, or conjugation to other molecules. For instance, silylation is a common derivatization strategy for carboxylic acids to improve volatility for GC analysis mdpi.comencyclopedia.pubresearchgate.net. While this might be for analytical purposes, the principles of modifying functional groups apply to exploring chemical space.

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies: By systematically modifying specific parts of the this compound molecule, researchers can gain a deeper understanding of which structural features are responsible for its potent cytotoxicity, guiding the design of more effective analogs. The current approaches for derivatization often utilize organic or organometallic agents to achieve increased selectivity and yields encyclopedia.pub.

The future of this compound research is thus characterized by a multidisciplinary approach, integrating cutting-edge synthetic methodologies with advanced analytical techniques to fully characterize this intriguing natural product and explore its therapeutic potential through strategic chemical modifications.

Scaffold Diversification for Methodological Studies

Scaffold diversification, a strategy involving the modification of a core molecular structure to generate a library of related compounds, is a powerful approach in natural product research and drug discovery. The need for efficient and scalable synthetic routes to complex molecular scaffolds, such as that of this compound, often drives the development of novel methodologies or the innovative application of existing synthetic techniques to intricate systems.

The existence of several naturally occurring homologues of this compound, namely (-)-Durynes B-F, already exemplifies a form of natural scaffold diversification, where subtle structural variations lead to compounds within a similar activity range. mdpi.comresearchgate.net Future research can systematically explore the chemical space around the this compound scaffold through synthetic diversification. This involves introducing various functional groups, altering chain lengths, or modifying the stereochemistry at different positions to create a diverse array of analogs. Such methodological studies can provide invaluable insights into the structure-activity relationships (SAR) of this class of compounds, elucidating which parts of the molecule are crucial for its cytotoxic effects.

The development of efficient enantioselective synthetic routes for this compound and its derivatives is paramount for these diversification efforts. researchgate.netchem960.com By leveraging advanced synthetic methodologies, researchers can access a broader range of structural variants, which may exhibit improved potency, selectivity, or novel mechanisms of action. Late-stage diversification, a growing trend in the synthesis of natural product analogs, is particularly relevant here, as it allows for the preparation of compounds with diverse substitution patterns around a shared carbon framework that might otherwise be inaccessible. This systematic exploration can not only yield new biologically active compounds but also contribute significantly to the broader understanding of polyacetylene chemistry and its applications.

The cytotoxic activity of this compound and its homologues against HeLa cells is summarized below:

| Compound | IC50 against HeLa cells (μM) |

| This compound (1) | 0.08 - 0.50 |

| This compound B (2) | 0.08 - 0.50 |

| This compound C (3) | 0.08 - 0.50 |

| This compound D (4) | 0.08 - 0.50 |

| This compound E (5) | 0.08 - 0.50 |

| This compound F (6) | 0.08 - 0.50 |

Note: The IC50 range of 0.08-0.50 μM applies to all compounds 1-6 collectively, as reported in the original research. mdpi.comresearchgate.net

Integration with Fragment-Based Design in Chemical Biology

Fragment-based drug design (FBDD) has emerged as a robust and powerful strategy in drug discovery and chemical biology. This approach involves identifying small, low molecular weight chemical fragments that bind weakly to a biological target, followed by their optimization and assembly into larger, more potent compounds. FBDD offers several advantages over traditional high-throughput screening, including the ability to explore a larger chemical space and facilitate rapid lead discovery, particularly for challenging targets like protein-protein interactions (PPIs).

The potent cytotoxic activity of this compound suggests that it interacts with specific biological targets. Integrating FBDD principles into the study of this compound could provide a deeper understanding of its mechanism of action and identify key binding motifs. By breaking down the complex polyacetylene structure of this compound into smaller, "fragment-like" components, researchers could screen these fragments against potential biological targets using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

The acetylene (B1199291) group, a defining feature of Duryne, is known to have applications in chemical biology research, including in the design of covalent inhibitors. mdpi.com This characteristic could be exploited in FBDD studies to probe specific interactions with target proteins. By identifying the minimal pharmacophoric elements of this compound responsible for its cytotoxicity, FBDD could guide the rational design of simplified, yet highly effective, analogs. This approach could lead to the discovery of novel chemical probes for biological systems or serve as starting points for developing new therapeutic agents with improved target specificity and reduced off-target effects.

Q & A

Q. How can researchers ethically share this compound’s proprietary data while protecting intellectual property?

- Methodological Answer : Deposit non-sensitive data (e.g., spectral peaks, bioactivity IC) in open-access repositories. For proprietary synthesis protocols, use material transfer agreements (MTAs) and redact critical steps in publications. Cite prior work meticulously to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.